1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . The reaction conditions often include the use of triethylamine (TEA) as a base and heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings. Common reagents used in these reactions include acyl or sulfonyl chlorides, which lead to the formation of amides, sulfonamides, ureas, and thioureas. Major products formed from these reactions include various substituted derivatives that can be further analyzed for their biological activities.
Scientific Research Applications
1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular signaling pathways that regulate cell growth and survival . The exact molecular targets are still under investigation, but the compound’s ability to inhibit cell proliferation is a key aspect of its mechanism.
Comparison with Similar Compounds
1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole hybrids: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Imidazo[2,1-c][1,2,4]triazol-3(5H)-imines: These derivatives have shown cytotoxic activity against cancer cell lines and are structurally related to the compound . The uniqueness of this compound lies in its specific combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
176692-62-9 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O/c1-9-11(10-5-3-2-4-6-10)16-17(12(9)18)13-14-7-8-15-13/h2-6,16H,7-8H2,1H3,(H,14,15) |
InChI Key |
XSEXQMKNKLIOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=NCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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